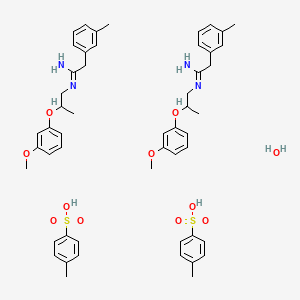
Xylamidine tosylate hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xylamidine tosylate hemihydrate is a useful research compound. Its molecular formula is C52H66N4O11S2 and its molecular weight is 987.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
- Molecular Formula : C52H66N4O11S2
- Molecular Weight : 1060.25 g/mol
- CAS Number : 6443-50-1
The compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. The presence of tosylate enhances its solubility and stability in various formulations.
Pharmacological Applications
1. Antimicrobial Activity
Xylamidine tosylate hemihydrate has been evaluated for its antimicrobial properties. Research indicates that it exhibits significant inhibitory effects against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
2. Anticancer Potential
Studies have shown that this compound can induce apoptosis in cancer cell lines. It has been tested against various cancer types, including breast and prostate cancers, showing promising results in reducing cell viability and promoting programmed cell death through multiple pathways.
3. Neurological Applications
The compound has been investigated for its potential use in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests it may have applications in managing conditions such as anxiety and depression. Preclinical studies are ongoing to evaluate its efficacy and mechanism of action in these contexts.
Synthesis and Formulation
The synthesis of this compound involves several steps, typically starting from simpler organic compounds. The process requires careful control of reaction conditions to ensure high yield and purity. The formulation into topical or injectable forms is also critical for maximizing bioavailability and therapeutic effect.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Antimicrobial Evaluation | Demonstrated significant inhibition against E. coli and Staphylococcus aureus | Potential development of new antibiotics |
| Cancer Cell Studies | Induced apoptosis in DU-145 prostate cancer cells | Could lead to new treatments for prostate cancer |
| Neurological Effects | Modulated serotonin receptor activity | Possible treatment for mood disorders |
Propriétés
Numéro CAS |
13717-05-0 |
|---|---|
Formule moléculaire |
C52H66N4O11S2 |
Poids moléculaire |
987.2 g/mol |
Nom IUPAC |
N'-[2-(3-methoxyphenoxy)propyl]-2-(3-methylphenyl)ethanimidamide;4-methylbenzenesulfonic acid;hydrate |
InChI |
InChI=1S/2C19H24N2O2.2C7H8O3S.H2O/c2*1-14-6-4-7-16(10-14)11-19(20)21-13-15(2)23-18-9-5-8-17(12-18)22-3;2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*4-10,12,15H,11,13H2,1-3H3,(H2,20,21);2*2-5H,1H3,(H,8,9,10);1H2 |
Clé InChI |
FKFRSAWYMDRWMY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=CC=C1)CC(=NCC(C)OC2=CC=CC(=C2)OC)N.CC1=CC(=CC=C1)CC(=NCC(C)OC2=CC=CC(=C2)OC)N.O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=CC=C1)CC(=NCC(C)OC2=CC=CC(=C2)OC)N.CC1=CC(=CC=C1)CC(=NCC(C)OC2=CC=CC(=C2)OC)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















